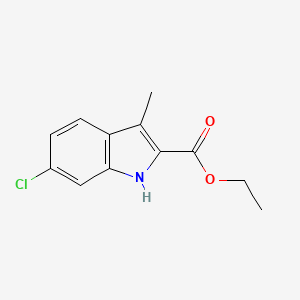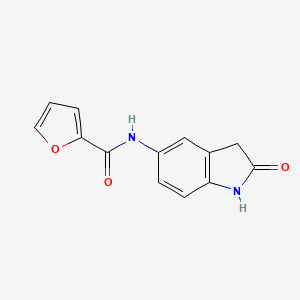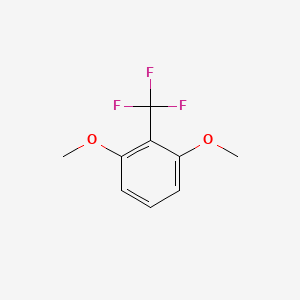
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone typically involves the benzoylation of substituted phenols under low temperature conditions. The process can be summarized as follows:
Benzoylation: Substituted phenols are reacted with benzoyl chloride in the presence of a base such as pyridine to form benzoylated products.
Fries Rearrangement: The benzoylated products undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat conditions to yield hydroxy benzophenones.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its therapeutic properties in various disease models.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
作用機序
The mechanism of action of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (2-Aminophenyl)(phenyl)methanone
- (5-Amino-2-hydroxyphenyl)(phenyl)methanone
- (2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
Comparison:
(2-Aminophenyl)(phenyl)methanone: Lacks the chloro and hydroxyl groups, which may affect its reactivity and applications.
(5-Amino-2-hydroxyphenyl)(phenyl)methanone: Similar structure but different positioning of functional groups, leading to variations in chemical behavior.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:
特性
CAS番号 |
62492-60-8 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 |
InChIキー |
OXJVPBQRZCPFMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)






![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)

